molecular formula C14H12FNO4S B6411074 2-Fluoro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95% CAS No. 1261986-91-7

2-Fluoro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95%

Cat. No. B6411074
CAS RN: 1261986-91-7
M. Wt: 309.31 g/mol
InChI Key: MKSQRWRLMBECAF-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-methylsulfonylaminophenyl)benzoic acid, 95%, or 2F-5MSAB, is an important chemical compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 321.35 g/mol. The compound has a melting point of 166-168°C and is soluble in methanol, ethanol, and acetonitrile. It is also insoluble in water. 2F-5MSAB is most commonly used for its ability to bind to proteins, making it an important tool for studying protein-protein interactions.

Scientific Research Applications

2F-5MSAB is most commonly used in scientific research applications due to its ability to bind to proteins. The compound is used to study protein-protein interactions and to identify novel protein-protein interactions. It is also used to study the structure and function of proteins, as well as to identify novel drug targets. Additionally, 2F-5MSAB can be used to study the effects of small molecules on protein-protein interactions.

Mechanism of Action

2F-5MSAB binds to proteins through a mechanism known as hydrogen bonding. The compound contains an amine group, which can form hydrogen bonds with the carboxyl groups of proteins. This allows the compound to bind to proteins and to be used as a tool for studying protein-protein interactions.
Biochemical and Physiological Effects
2F-5MSAB has no known biochemical or physiological effects. It is used solely as a tool for studying protein-protein interactions and has no known effects on the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 2F-5MSAB for lab experiments is its ability to bind to proteins. This allows for the study of protein-protein interactions and for the identification of novel protein-protein interactions. Additionally, the compound is relatively easy to synthesize and is relatively stable.
The main limitation of using 2F-5MSAB for lab experiments is that it is not very soluble in water. This makes it difficult to use in experiments that require aqueous solutions. Additionally, the compound is relatively expensive, making it cost-prohibitive for some experiments.

Future Directions

In the future, 2F-5MSAB could be used to study the effects of small molecules on protein-protein interactions. Additionally, the compound could be used to study the structure and function of proteins, as well as to identify novel drug targets. Additionally, the compound could be used to study the effects of post-translational modifications on protein-protein interactions. Finally, the compound could be used to study the effects of mutations on protein-protein interactions.

Synthesis Methods

2F-5MSAB can be synthesized via the following method: first, 3-methylsulfonylaminobenzaldehyde is reacted with 3-fluorobenzaldehyde in the presence of a base, such as pyridine. This reaction produces 2-fluoro-5-(3-methylsulfonylaminophenyl)benzoic acid. The acid is then purified by recrystallization and the final product is a white crystalline solid with a purity of 95%.

properties

IUPAC Name

2-fluoro-5-[3-(methanesulfonamido)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-21(19,20)16-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSQRWRLMBECAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692070
Record name 4-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(3-methylsulfonylaminophenyl)benzoic acid

CAS RN

1261986-91-7
Record name 4-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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